molecular formula C12H14N4O2 B2752451 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034369-84-9

1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2752451
CAS No.: 2034369-84-9
M. Wt: 246.27
InChI Key: UBMKWXFABHDWDN-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives demonstrate significant antimicrobial properties. For instance, Salimon, Salih, and Hussien (2011) synthesized a compound structurally related to this chemical, which exhibited considerable antimicrobial activity with minimum inhibitory concentration values ranging between 30.2 and 43.2 μg cm-3, indicating its potential as an antimicrobial agent Salimon, Salih, & Hussien, 2011.

Antiviral Activity

Compounds related to this compound have been investigated for their antiviral properties. Attaby et al. (2006) synthesized derivatives that showed potential antiviral activity, including activity against HSV1 and HAV-MBB, demonstrating the relevance of this chemical structure in antiviral research Attaby, Elghandour, Ali, & Ibrahem, 2006.

Enzymatic Metabolism Study

The compound has been used in studies to understand enzymatic processes. Yoo et al. (2008) investigated the in vitro metabolism of a related compound in rat liver microsomes, providing insights into its metabolic pathways and the formation of various metabolites, which is crucial for drug development and understanding the enzymatic processes Yoo, Chung, Lee, Lee, Kang, & Kim, 2008.

Antitumor Activity

Research into the antitumor properties of oxadiazole derivatives, including those structurally related to this compound, has been conducted. Maftei et al. (2016) reported on the synthesis and investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. This highlights the compound's potential in developing new antitumor agents Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016.

Chemical Synthesis

This chemical structure is significant in the field of chemical synthesis. Almansa et al. (2008) developed a versatile three-component coupling for synthesizing related compounds, indicating its importance in synthetic chemistry for creating complex molecules Almansa, Virgili, Carceller, & Grima-Poveda, 2008.

Catalytic Behavior

The compound's derivatives have been studied for their catalytic properties. Sun et al. (2007) synthesized derivatives incorporating 2-quinoxalinyl-6-iminopyridines and investigated their catalytic behavior, particularly in reactions involving ethylene, indicating the compound's potential in catalysis Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007.

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-11(8-15-4-1-2-5-15)16-6-3-10(7-16)12-13-9-18-14-12/h1-2,4-5,9-10H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMKWXFABHDWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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